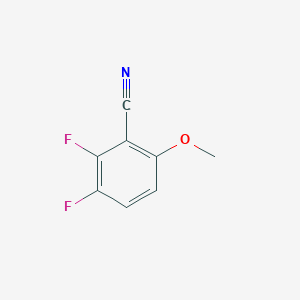

2,3-Difluoro-6-methoxybenzonitrile

Overview

Description

2,3-Difluoro-6-methoxybenzonitrile is a synthetic organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 . It is a solid at room temperature and is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzonitrile core . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient for the synthesis of such compounds .

Industrial Production Methods: Industrial production of 2,3-Difluoro-6-methoxybenzonitrile may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity . The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, with reaction conditions typically involving mild bases or acids.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, with reaction conditions tailored to achieve the desired oxidation or reduction state.

Major Products Formed: The major products formed from these reactions include various substituted benzonitriles and their derivatives, which can be further utilized in chemical synthesis and industrial applications .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2,3-Difluoro-6-methoxybenzonitrile serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its unique electronic properties due to the presence of fluorine atoms can enhance reactivity and selectivity in chemical reactions.

Material Science

This compound is also explored for its potential applications in material science, particularly in developing new polymers and coatings that exhibit enhanced thermal stability and chemical resistance due to the incorporation of fluorinated compounds.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its biological activity. Studies have indicated that similar compounds can exhibit anti-inflammatory and anti-cancer properties, making them valuable in drug development processes.

Case Study 1: Synthesis of Fluorinated Compounds

A study focused on the synthesis of fluorinated benzonitriles demonstrated that compounds like this compound could be effectively synthesized using electrophilic aromatic substitution methods. The resulting compounds showed promising results in terms of yield and purity, highlighting their potential for further application in drug discovery .

Case Study 2: Material Properties

Research conducted on fluorinated aromatic compounds revealed that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to non-fluorinated counterparts. This finding suggests its utility in creating advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to various biomolecules . These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

2,6-Difluoro-4-methoxybenzonitrile: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

2,3-Difluoro-4-methoxybenzonitrile: Another closely related compound with variations in the position of the methoxy group.

Uniqueness: 2,3-Difluoro-6-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in chemical synthesis and industrial processes .

Biological Activity

Overview

2,3-Difluoro-6-methoxybenzonitrile (C8H5F2NO) is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a benzonitrile framework. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C8H5F2NO

- Molecular Weight : 169.13 g/mol

- Structure : Contains a benzene ring with fluorine substitutions at positions 2 and 3 and a methoxy group at position 6, along with a nitrile group.

Synthesis Methods

The synthesis of this compound typically involves advanced organic reactions such as the Suzuki–Miyaura coupling reaction , which employs boron reagents and palladium catalysts to achieve high yields and purity. Other methods may include nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, or oxidation and reduction reactions under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine atoms and the methoxy group can enhance its binding affinity to specific molecular targets, potentially influencing pathways related to cell signaling, enzyme activity, or receptor interactions .

Research Findings

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit activity against various cancer cell lines. For instance, certain derivatives have shown potential as EED inhibitors in PRC2-mediated diseases, including several types of lymphomas and carcinomas .

- Antiparasitic Activity : Research indicates that modifications in similar compounds can lead to enhanced antiparasitic properties. For example, structural variations that include methoxy groups have been linked to improved efficacy against malaria parasites .

- Toxicological Profile : Toxicity assessments reveal that this compound is harmful if ingested or if it comes into contact with skin. This highlights the need for careful handling in laboratory settings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Properties | Demonstrated efficacy against DLBCL cell lines; potential as an EED inhibitor. |

| Study 2 | Antiparasitic Activity | Structural modifications led to enhanced activity against malaria parasites; methoxy substitution was crucial for efficacy. |

| Study 3 | Toxicity Assessment | Identified acute toxicity risks associated with oral ingestion and dermal contact; necessitates safety precautions in research applications. |

Q & A

Basic Questions

Q. What are the validated synthetic routes for 2,3-Difluoro-6-methoxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and cyanation of methoxy-substituted aromatic precursors. For example:

- Step 1 : Fluorination of 6-methoxybenzonitrile derivatives using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–40°C) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Step 3 : Final cyanation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid derivatives) to introduce nitrile groups .

Critical Parameters : Excess fluorinating agents reduce selectivity, while high Pd catalyst loadings (>5 mol%) improve yields but increase cost. Reaction time optimization (12–24 hrs) balances decomposition risks .

Q. How is purity and structural integrity confirmed for this compound?

Methodological Answer:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 2,3-difluoro configuration creates a planar aromatic system, reducing steric hindrance for Pd catalyst coordination. This favors Suzuki-Miyaura coupling with bulky boronic esters (e.g., 2,3-difluoro-6-methoxyphenylboronic acid, 96% similarity) .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring electron-rich catalysts (e.g., Pd(PPh)) to accelerate oxidative addition .

Experimental Design : Compare coupling rates using Hammett substituent constants (σ for fluorine = +0.34) to predict reactivity .

Q. How can contradictory solubility data for this compound be resolved?

Methodological Answer:

- Data Discrepancy : Reported solubility ranges vary (e.g., 0.5–2.1 mg/mL in DMSO).

- Resolution Strategy :

- Conduct controlled solubility assays using Karl Fischer titration for water content calibration .

- Apply Hansen Solubility Parameters (HSPs): δ ≈ 18 MPa, δ ≈ 6 MPa, δ ≈ 4 MPa to model solvent compatibility .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

Q. Methodological Challenges

Q. How to optimize regioselective fluorination in polyhalogenated analogs?

Methodological Answer:

- Competing Pathways : Fluorine may migrate to adjacent positions during synthesis.

- Solution : Use directing groups (e.g., boronic esters) to lock substitution patterns. For example, 4-methoxy-3-(dioxaborolan-2-yl)benzonitrile directs fluorination to the 2,3-positions .

- Validation : NMR coupling constants (J = 20–22 Hz for vicinal fluorines) confirm regiochemistry .

Properties

IUPAC Name |

2,3-difluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOINHYTZCDVZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397177 | |

| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221202-34-2 | |

| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.